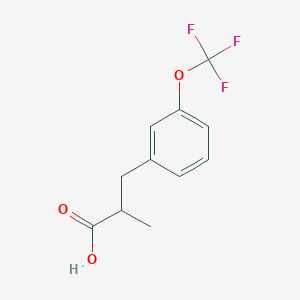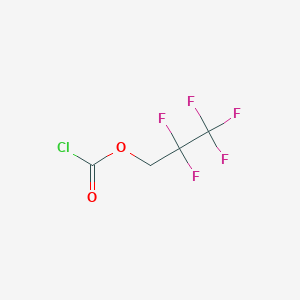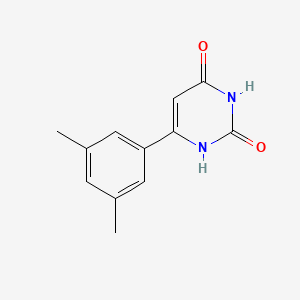
6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione
Overview
Description
“6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione” is a compound based on a pyrimidine heterocyclic skeleton . It’s worth noting that while this specific compound isn’t widely discussed in the literature, its core structure, the pyrimidinedione, is a well-known moiety in medicinal chemistry .
Synthesis Analysis
The synthesis of similar pyrimidinedione derivatives has been reported in the literature . The structure-activity relationships of these compounds have been studied, with modifications at N-1 of the pyrimidinedione yielding a number of N-1 acyclic substituted pyrimidinediones with substantial antiviral activity .Molecular Structure Analysis
The molecular structure of “6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione” is based on a pyrimidine heterocyclic skeleton . The pyrimidinedione core is a six-membered ring with two nitrogen atoms and two carbonyl groups .Chemical Reactions Analysis
While specific chemical reactions involving “6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione” are not widely reported, related pyrimidinedione derivatives have been synthesized and evaluated for antiviral activity against HIV-1 and HIV-2 .Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts have shown remarkable efficiency in synthesizing pyranopyrimidine scaffolds, crucial for medicinal and pharmaceutical applications. The versatility of these catalysts, including organocatalysts, metal catalysts, and nanocatalysts, facilitates the development of substituted pyrano[2,3-d]pyrimidindione derivatives through one-pot multicomponent reactions. This approach not only enhances bioavailability but also addresses challenges related to the structural complexity of these compounds (Parmar, Vala, & Patel, 2023).
Anti-inflammatory Applications
Pyrimidine derivatives have been identified for their potential anti-inflammatory properties, attributed to their inhibitory effects on key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α. This review emphasizes the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives, highlighting their significance in developing new anti-inflammatory agents (Rashid et al., 2021).
Pharmacologically Active Compounds
Pyrimidine derivatives constitute an extensive class of organic compounds exhibiting a wide range of pharmacological activities. This systematic analysis covers antiviral, psychotropic, antimicrobial, antitumor, and antiparasitic activities of pyrimidine structures. It serves as a foundation for further exploration and design of compounds with desired pharmacological activities, indicating the scaffold's promise in new drug development (Chiriapkin, 2022).
Anti-Alzheimer's Agents
Exploring the structural activity relationship (SAR) of pyrimidine derivatives as anti-Alzheimer's agents reveals their therapeutic potential. The non-toxic nature and synthesizing practicability of pyrimidine scaffolds underscore the ongoing scientific quest to mitigate neurological disorders. This review encapsulates the pharmacological advancements and SAR study-based approach, presenting pyrimidine moiety as a promising candidate for anti-Alzheimer's therapeutics (Das et al., 2021).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines have been identified for their significant applications in optoelectronic materials. Incorporating pyrimidine fragments into π-extended conjugated systems has proven valuable in creating novel materials for organic light-emitting diodes (OLEDs), image sensors, and dye-sensitized solar cells. This review highlights the synthesis, luminescent properties, and potential applications of these compounds in developing advanced optoelectronic devices (Lipunova et al., 2018).
Future Directions
The future directions for this compound could involve further exploration of its potential biological activities, given the known activities of related pyrimidinedione derivatives . This could include testing against various diseases and further optimization of its chemical structure for enhanced activity and reduced toxicity.
properties
IUPAC Name |
6-(3,5-dimethylphenyl)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-3-8(2)5-9(4-7)10-6-11(15)14-12(16)13-10/h3-6H,1-2H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKKUTYPJXHFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC(=O)NC(=O)N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethylphenyl)pyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




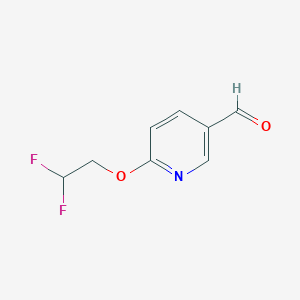
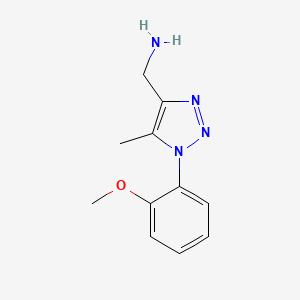


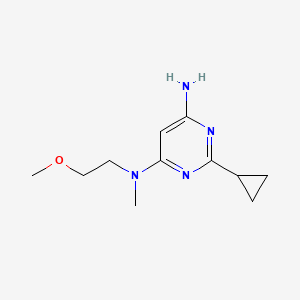


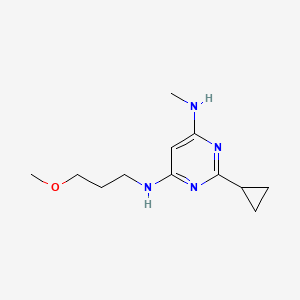
![[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1471673.png)
